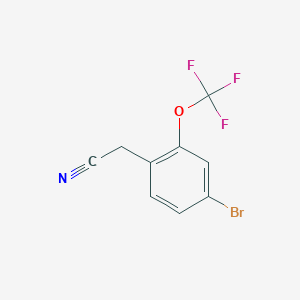

4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-bromo-2-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDJBEBMDQIREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427502-10-0 | |

| Record name | 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Landscape of Fluorinated Phenylacetonitriles: A Technical Guide for Researchers

An In-depth Examination of Commercially Available Analogs to the Ambiguous Compound 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile

Executive Summary & Statement of Editorial Direction

In the dynamic fields of medicinal chemistry and materials science, precision in molecular architecture is paramount. This guide addresses the technical queries surrounding "4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile." An extensive search of chemical databases and literature reveals ambiguity and a lack of a consistent Chemical Abstracts Service (CAS) number for this specific substitution pattern.

Rather than focusing on a potentially theoretical molecule, this whitepaper provides a comprehensive technical overview of two closely related, commercially available, and industrially significant analogs. By examining 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (CAS: 474024-36-7) and 4-(Trifluoromethoxy)phenylacetonitrile (CAS: 49561-96-8) , this guide offers practical, field-proven insights for researchers, scientists, and drug development professionals. We will dissect their distinct physicochemical properties, synthesis logic, applications, and safety protocols, thereby providing a robust framework for understanding this important class of fluorinated intermediates.

The Critical Role of Fluorine in Modern Chemistry

The introduction of fluorine-containing functional groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), is a cornerstone of modern drug design.[1] These groups are prized for their ability to modulate key molecular properties.[1] The -CF3 group, for instance, is highly electronegative and metabolically stable, often used to block metabolic hotspots or enhance binding affinity.[1] The -OCF3 group confers a significant increase in lipophilicity, which can improve a molecule's ability to cross biological membranes, thereby enhancing bioavailability.[1][2] The phenylacetonitrile scaffold itself is a versatile building block, crucial for the synthesis of a wide array of biologically active molecules.[2][3]

Physicochemical Properties: A Comparative Analysis

Understanding the distinct properties of each analog is fundamental to designing experiments and predicting their behavior in synthetic and biological systems. The presence and position of the bromine atom, and the difference between a trifluoromethyl and a trifluoromethoxy group, create significant variations in their characteristics.

| Property | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | 4-(Trifluoromethoxy)phenylacetonitrile |

| CAS Number | 474024-36-7 | 49561-96-8[2][4] |

| Molecular Formula | C₉H₅BrF₃N | C₉H₆F₃NO[2] |

| Molecular Weight | 264.04 g/mol | 201.15 g/mol [2] |

| Appearance | Solid | Colorless liquid or white to off-white solid[2] |

| Boiling Point | 265-266 °C[5] | 96 °C at 4 mmHg[2][4] |

| Melting Point | Not consistently reported | 27-33 °C[2][6][7] |

| Density | 1.626 g/mL at 25 °C | ~1.3 g/cm³ |

| Solubility | Slightly soluble in water[8][9] | Not specified, but expected low water solubility |

Synthesis Strategies: The Logic of Cyanation

The synthesis of phenylacetonitrile derivatives commonly involves the introduction of the nitrile group (-CN) onto a corresponding benzyl halide. This is a classic nucleophilic substitution reaction, where a cyanide salt, such as sodium or potassium cyanide, displaces a halide.

Conceptual Synthesis Workflow

The logical flow for producing these building blocks begins with a substituted toluene, which is then halogenated at the benzylic position, followed by cyanation.

Caption: General synthesis pathway for phenylacetonitriles.

Protocol: Synthesis of Phenylacetonitrile via Benzyl Chloride Cyanation

This protocol is a representative example of the cyanation step, which is central to producing the target class of compounds. This is a generalized procedure and must be adapted based on the specific substrate and laboratory safety protocols.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add sodium cyanide (1.1 equivalents) and a suitable solvent such as acetonitrile.

-

Initiation: Begin stirring the suspension.

-

Substrate Addition: Dissolve the starting material, the appropriate benzyl chloride derivative (1.0 equivalent), in acetonitrile and add it to the dropping funnel. Add the solution dropwise to the stirred sodium cyanide suspension at a rate that maintains control over the reaction temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like petroleum ether.

-

Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization to yield the final phenylacetonitrile derivative.[10]

Causality and Trustworthiness: The use of a polar aprotic solvent like acetonitrile facilitates the dissolution of the cyanide salt and promotes the SN2 reaction. Monitoring the reaction to completion is crucial to maximize yield and minimize side products. The aqueous work-up effectively removes the inorganic cyanide salts, a critical step for both purification and safety.

Applications in Drug Discovery and Agrochemicals

Both 2-Bromo-4-(trifluoromethyl)phenylacetonitrile and 4-(Trifluoromethoxy)phenylacetonitrile are highly valued as pharmaceutical intermediates.[8][11] Their utility stems from the combination of the reactive nitrile group, which can be hydrolyzed to carboxylic acids or reduced to amines, and the property-modulating effects of the fluorinated substituents.

-

Pharmaceutical Development: These compounds serve as key building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][3][11] They are particularly useful in creating molecules targeting neurological disorders, as well as cardiovascular and inflammatory conditions.[2][3] The trifluoromethyl and trifluoromethoxy groups can enhance metabolic stability and bioavailability, which are critical parameters in drug development.[2][11]

-

Agrochemicals: The unique properties of these molecules are also leveraged in the agrochemical industry.[2][3][11] They are used to create advanced and more effective herbicides and pesticides.[2][11]

-

Materials Science: The incorporation of these fluorinated moieties can impart desirable traits such as increased thermal resistance and chemical inertness, making them useful in the development of advanced polymers and materials.[2][3][11]

Caption: Application pathways for fluorinated phenylacetonitriles.

Safety, Handling, and Storage

Working with brominated and cyanated organic compounds requires strict adherence to safety protocols. Both analogs are classified as hazardous.

General Hazards:

-

Toxicity: These compounds are harmful if swallowed, in contact with skin, or if inhaled.[12][13]

-

Irritation: They are known to cause skin irritation and serious eye irritation.[8][12][13] They may also cause respiratory irritation.[8][12]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always use these chemicals in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]

-

Personal Protective Equipment: Wear appropriate PPE, including impervious gloves, protective clothing, and safety goggles or a face shield.[13][15] For solids, a dust respirator (e.g., N95) may be required.

-

Hygiene: Do not eat, drink, or smoke when using this product.[13][14] Wash hands and any exposed skin thoroughly after handling.[12][15]

Storage:

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][15]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[8][13]

-

Security: For certain compounds, it is recommended to store them locked up.[12][13]

First Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][15]

-

Skin Contact: If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[12][13] If skin irritation occurs, seek medical advice.[12][15]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][15]

-

Ingestion: If swallowed, rinse mouth and call a poison center or doctor immediately.[12][15]

Conclusion

While the specific compound "4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile" remains ambiguous in the chemical literature, a detailed examination of its close, commercially available analogs provides invaluable insights for the research community. Both 2-Bromo-4-(trifluoromethyl)phenylacetonitrile and 4-(Trifluoromethoxy)phenylacetonitrile are powerful and versatile intermediates. Their strategic use, guided by a thorough understanding of their distinct physicochemical properties and stringent adherence to safety protocols, will continue to drive innovation in the discovery of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(Trifluoromethoxy)phenylacetonitrile | 49561-96-8 | TCI AMERICA [tcichemicals.com]

- 5. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile - Safety Data Sheet [chemicalbook.com]

- 6. 4-(Trifluoromethoxy)phenylacetonitrile | CAS#:49561-96-8 | Chemsrc [chemsrc.com]

- 7. 4-(TRIFLUOROMETHOXY)PHENYLACETONITRILE | 49561-96-8 [chemicalbook.com]

- 8. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% | Fisher Scientific [fishersci.ca]

- 9. 474024-36-7 CAS MSDS (2-Bromo-4-(trifluoromethyl)phenylacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

4-Bromo-2-(trifluoromethoxy)phenylacetonitrile is a halogenated and fluorinated aromatic nitrile, a class of compounds gaining significant traction in medicinal chemistry and materials science. The unique electronic properties conferred by the trifluoromethoxy (-OCF3) group, combined with the synthetic versatility of the bromo and nitrile functionalities, make this molecule a highly valuable scaffold for the synthesis of complex molecular architectures.

The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of drug candidates. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of various substituents. The acetonitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic utility of this compound.

This guide provides a comprehensive overview of the known and predicted physical properties of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile, discusses its synthesis and reactivity, and presents a standardized protocol for a key synthetic transformation.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile in the public domain, the following table includes predicted values and data from structurally similar compounds, such as its trifluoromethyl analogs. These analogs, including 4-Bromo-3-(trifluoromethyl)phenylacetonitrile and 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, share the same core structure and are expected to exhibit similar, though not identical, properties.[1][2][3][4][5]

| Property | Value (Predicted or from Analogs) | Source/Notes |

| Molecular Formula | C9H5BrF3NO | |

| Molecular Weight | 280.04 g/mol | |

| Appearance | White to off-white solid or colorless to yellow liquid | Based on analogs[5][6] |

| Boiling Point | ~275 °C (Predicted) | Predicted for a close isomer[7] |

| Density | ~1.63 g/cm³ (Predicted) | Predicted for a close isomer[7] |

| Solubility | Slightly soluble in water | Based on analogs[5] |

| Storage Temperature | Room temperature, sealed in a dry environment | General recommendation for aryl nitriles[3][6] |

Spectroscopic Data (Predicted based on analogs):

-

¹H NMR: Aromatic protons are expected in the range of 7.0-8.0 ppm, with splitting patterns determined by the substitution on the phenyl ring.[1]

-

¹³C NMR: Characteristic signals for the nitrile carbon (around 115-120 ppm), the trifluoromethoxy carbon (a quartet around 120-125 ppm), and the aromatic carbons are anticipated.

-

¹⁹F NMR: A singlet corresponding to the -OCF3 group is expected. The chemical shift will be influenced by the electronic environment.[1]

-

IR Spectroscopy: A sharp, intense band around 2240 cm⁻¹ for the nitrile (C≡N) stretch is a key diagnostic feature.[1]

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 280, with a characteristic isotopic pattern for the presence of one bromine atom. A major fragment would likely correspond to the loss of the bromine atom.[1]

Synthesis and Reactivity

Proposed Synthesis Workflow:

The synthesis of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile can be envisioned through a multi-step pathway starting from a readily available precursor such as 1-bromo-3-nitrobenzene. The following diagram illustrates a plausible synthetic route.

References

- 1. Buy 4-Bromo-3-(trifluoromethyl)phenylacetonitrile | 1159512-69-2 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile - CAS:877131-92-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% | Fisher Scientific [fishersci.ca]

- 6. 4-bromo-2-trifluoromethylphenylacetonitrile | 877131-92-5 [chemicalbook.com]

- 7. 474024-36-7 CAS MSDS (2-Bromo-4-(trifluoromethyl)phenylacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Introduction: The Strategic Value of Fluorinated Phenylacetonitrile Scaffolds

An In-depth Technical Guide to Substituted Phenylacetonitriles: Focus on 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile

A Note on the Topic: This guide addresses the core technical aspects of substituted phenylacetonitriles, a class of compounds pivotal to modern synthetic chemistry. The initial topic of interest was "4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile." However, this specific isomer is not widely documented in commercially available databases or scientific literature. Therefore, to ensure scientific integrity and provide a data-rich resource, this guide will focus on a closely related and well-characterized analogue: 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile (CAS No. 877131-92-5). This compound shares key structural motifs—a brominated phenyl ring, a trifluoromethyl group, and a cyanomethyl moiety—making it an excellent and relevant model for researchers, scientists, and drug development professionals.

Substituted phenylacetonitriles are versatile building blocks in organic synthesis, prized for the reactivity of the nitrile group and the diverse functionalities that can be installed on the aromatic ring. The incorporation of fluorine-containing groups, such as the trifluoromethyl (-CF₃) moiety, is a validated strategy in medicinal chemistry to enhance key drug-like properties. The -CF₃ group can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.

The subject of this guide, 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile, is a trifunctional scaffold. Each component serves a distinct strategic purpose:

-

Acetonitrile Group (-CH₂CN): A versatile chemical handle that can be hydrolyzed to carboxylic acids, reduced to primary amines, or used in the construction of various heterocyclic systems.

-

Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that significantly influences the electronic properties of the phenyl ring and enhances the metabolic stability of derivative compounds.

-

Bromo Group (-Br): An ideal substituent for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse compound libraries.

This unique combination makes it a high-value intermediate for synthesizing complex molecules, particularly in the agrochemical and pharmaceutical industries.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile are summarized below. These data are critical for reaction planning, purification, and structural confirmation.

| Property | Value | Source(s) |

| CAS Number | 877131-92-5 | [2][3] |

| Molecular Formula | C₉H₅BrF₃N | [2][4] |

| Molecular Weight | 264.04 g/mol | [2][4] |

| Appearance | White to off-white solid | [3] |

| Storage | Sealed in dry, Room Temperature | [2][3] |

| Solubility | Slightly soluble in water | [1] |

Spectroscopic Signatures:

Spectroscopic analysis is essential for verifying the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, influenced by the substitution pattern, and a singlet for the benzylic methylene (-CH₂) protons.

-

¹³C NMR: The carbon spectrum will show distinct resonances for the aromatic carbons, the -CF₃ carbon (with C-F coupling), the methylene carbon, and the nitrile carbon.

-

¹⁹F NMR: A strong singlet is expected, characteristic of the -CF₃ group.

-

IR Spectroscopy: Key vibrational bands would include a sharp, medium-intensity peak around 2250 cm⁻¹ for the nitrile (C≡N) stretch and strong absorptions in the 1350-1100 cm⁻¹ region corresponding to the C-F stretching of the trifluoromethyl group.[5]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). A prominent fragment would correspond to the loss of the bromine atom.[5]

Synthesis and Mechanistic Considerations

The synthesis of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile typically involves a multi-step sequence starting from a readily available substituted toluene. The following represents a logical and field-proven synthetic strategy.

Proposed Synthetic Workflow:

The pathway involves two key transformations: benzylic bromination followed by nucleophilic substitution with a cyanide source.

Caption: A plausible two-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

Step 1: Free-Radical Benzylic Bromination: The methyl group of the starting material is activated for free-radical halogenation due to its benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of Br₂, minimizing competitive aromatic bromination. A radical initiator like AIBN (azobisisobutyronitrile) is required to start the chain reaction upon heating. An inert solvent such as carbon tetrachloride (CCl₄) is traditionally used.

-

Step 2: Nucleophilic Substitution (Cyanation): The resulting benzylic bromide is a potent electrophile, highly susceptible to Sₙ2 reactions. Sodium cyanide (NaCN) or potassium cyanide (KCN) serves as the nucleophile to introduce the nitrile functionality. A polar aprotic solvent like DMSO is ideal as it solvates the cation (Na⁺) but not the cyanide anion (CN⁻), enhancing its nucleophilicity and accelerating the reaction.

Detailed Experimental Protocol (Illustrative):

Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and preliminary experiments.

Step 1: Synthesis of 1-Bromo-4-(bromomethyl)-3-(trifluoromethyl)benzene

-

To a solution of 1-bromo-4-methyl-3-(trifluoromethyl)benzene (1.0 eq) in carbon tetrachloride (5-10 mL/mmol), add N-Bromosuccinimide (1.1 eq).

-

Add a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (N₂ or Ar) and irradiate with a UV lamp or a 250W sun lamp to facilitate initiation.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude benzylic bromide, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile

-

Dissolve the crude 1-bromo-4-(bromomethyl)-3-(trifluoromethyl)benzene (1.0 eq) in DMSO (4-8 mL/mmol).

-

Carefully add sodium cyanide (1.2 eq) in portions, monitoring for any exotherm. (CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood).

-

Stir the mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitor by TLC).

-

Upon completion, pour the reaction mixture into a large volume of ice-water and stir.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile.

Applications in Drug Development & Advanced Synthesis

The true value of this scaffold lies in its utility as an intermediate. The bromine atom is a linchpin for diversification via metal-catalyzed cross-coupling reactions.

Workflow: Diversification via Suzuki Coupling

This workflow illustrates how the bromo-substituted core can be elaborated to generate a library of biaryl compounds, a common motif in pharmaceuticals.

Caption: Diversification of the core scaffold using Suzuki coupling.

This strategy allows for the rapid introduction of a wide range of (hetero)aromatic systems at the 4-position of the phenyl ring. The resulting biaryl acetonitrile can then undergo further transformations at the nitrile group, providing a powerful route to novel chemical entities for screening in drug discovery programs. Such compounds serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[5]

Safety and Handling

Substituted phenylacetonitriles require careful handling due to their potential toxicity. The following guidelines are based on data for structurally similar compounds.

-

Hazard Classification: This compound is likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[1][3]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[6]

-

Handling Precautions: Avoid breathing dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Uncleaned containers should be treated as the product itself.

References

- 1. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% | Fisher Scientific [fishersci.ca]

- 2. 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile - CAS:877131-92-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-bromo-2-trifluoromethylphenylacetonitrile | 877131-92-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Buy 4-Bromo-3-(trifluoromethyl)phenylacetonitrile | 1159512-69-2 [smolecule.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic molecules is a foundational requirement. 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile, a substituted aromatic nitrile, represents a class of compounds with significant potential as a versatile building block. Its unique assembly of a brominated phenyl ring, a trifluoromethoxy group, and a cyanomethyl moiety makes it a candidate for creating complex molecular architectures in drug discovery and agrochemical development.

This technical guide provides a comprehensive analysis of the expected spectral data for 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile (CAS No. 1427502-10-0). As a Senior Application Scientist, my objective is not merely to present data, but to offer a predictive and interpretive framework. This document will guide researchers through the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, ensuring confident structural verification and purity assessment.

Molecular Structure and Spectroscopic Overview

To effectively interpret the spectral data, we must first deconstruct the molecule into its constituent functional groups and predict their influence on the resulting spectra.

-

Aromatic Core: A 1,2,4-trisubstituted benzene ring. This substitution pattern will give rise to a complex but predictable splitting pattern in the ¹H NMR spectrum.

-

Bromo Group (-Br): An electronegative halogen that will influence the chemical shifts of adjacent aromatic protons and carbons. Its most significant contribution is the characteristic isotopic signature in mass spectrometry.

-

Trifluoromethoxy Group (-OCF₃): A strongly electron-withdrawing group. The fluorine atoms will induce significant C-F coupling in the ¹³C NMR spectrum and produce intense absorption bands in the IR spectrum.

-

Acetonitrile Moiety (-CH₂CN): This group provides a characteristic singlet in the ¹H NMR spectrum and a sharp, diagnostically crucial C≡N stretching vibration in the IR spectrum.

Caption: Molecular structure of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic compounds.[1] For this molecule, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy

Theoretical Principles: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm). Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiplets, providing connectivity information. For a 1,2,4-trisubstituted ring, the three aromatic protons will form a complex splitting pattern (an ABC system), which can often be approximated to simpler patterns if the chemical shift differences are large enough.[2][3]

Predicted Spectrum & Interpretation:

-

Aromatic Region (δ 7.0-8.0 ppm): We anticipate three distinct signals for the aromatic protons.

-

The proton at C5 (H-5), situated between the -Br and -CH₂CN groups, is expected to be a doublet of doublets (dd).

-

The proton at C6 (H-6), ortho to the bromo group, will likely appear as a doublet (d).

-

The proton at C3 (H-3), ortho to the strongly withdrawing -OCF₃ group, will also be a doublet (d) but is expected to be the most downfield of the aromatic signals.

-

-

Aliphatic Region (δ 3.8-4.2 ppm): The two protons of the methylene (-CH₂) group are not adjacent to any other protons, so they will appear as a sharp singlet. The proximity to the electron-withdrawing nitrile and the aromatic ring will shift this signal downfield compared to a simple alkyl chain.[4]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Proton 1 | ~7.8 | d | 1H | H-3 |

| Aromatic Proton 2 | ~7.6 | dd | 1H | H-5 |

| Aromatic Proton 3 | ~7.4 | d | 1H | H-6 |

| Methylene Protons | ~4.0 | s | 2H | -CH₂CN |

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectra provide information about the carbon skeleton of a molecule. Chemical shifts are highly sensitive to the electronic environment.[5] A key feature for this molecule will be the coupling between carbon and fluorine atoms (¹⁹F, spin I=½). The trifluoromethoxy group will cause the carbon it is attached to (C-2) and the trifluoromethyl carbon itself to appear as quartets due to ¹J(C,F) and ²J(C,F) coupling, respectively.[6][7]

Predicted Spectrum & Interpretation: We expect to see 9 distinct carbon signals.

-

Aromatic Carbons (δ 110-160 ppm): Six signals will be present in this region. The carbon attached to the bromine (C-4) will be shifted upfield relative to benzene, while the carbon attached to the oxygen (C-2) will be significantly downfield. The C-2 signal will appear as a quartet due to two-bond coupling to the fluorine atoms (²J(C,F) ≈ 30-40 Hz).[8]

-

Trifluoromethoxy Carbon (δ ~120 ppm): The -OCF₃ carbon will appear as a prominent quartet due to the large one-bond C-F coupling constant (¹J(C,F) ≈ 250-275 Hz).[6][8]

-

Nitrile Carbon (δ ~117 ppm): The nitrile carbon (-C≡N) has a characteristic chemical shift in this region.

-

Methylene Carbon (δ ~20-25 ppm): The -CH₂ carbon will appear as a singlet in the aliphatic region.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| Aromatic Carbon | ~155 | q (²J ≈ 35 Hz) | C-2 (C-OCF₃) |

| Aromatic Carbon | ~135 | s | C-5 |

| Aromatic Carbon | ~132 | s | C-6 |

| Aromatic Carbon | ~125 | s | C-1 (C-CH₂CN) |

| Aromatic Carbon | ~118 | s | C-3 |

| Aromatic Carbon | ~115 | s | C-4 (C-Br) |

| Nitrile Carbon | ~117 | s | -C≡N |

| Trifluoromethoxy C | ~120 | q (¹J ≈ 270 Hz) | -OCF₃ |

| Methylene Carbon | ~23 | s | -CH₂CN |

Experimental Protocols for NMR

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9][10] Chloroform-d is often preferred for its ability to dissolve a wide range of organic compounds.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0 to 220 ppm is standard. An adequate number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, especially for quaternary carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[11]

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[12]

Predicted Spectrum & Interpretation: The IR spectrum of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile will be dominated by a few key diagnostic peaks.

-

C≡N Stretch: A strong, sharp, and unambiguous peak is expected around 2230-2240 cm⁻¹ . This absorption is characteristic of aromatic nitriles.[13][14]

-

C-F Stretches: The trifluoromethoxy group will produce very strong and broad absorption bands in the 1100-1300 cm⁻¹ region. These are often the most intense peaks in the spectrum of a fluorinated compound.[15][16]

-

C-O Stretch: The aryl ether C-O bond will show a strong stretching vibration, typically around 1250 cm⁻¹ . This may overlap with the C-F stretching bands.

-

Aromatic C=C Stretches: Several medium-intensity peaks will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

Aromatic C-H Stretches: These will be observed as weak to medium peaks just above 3000 cm⁻¹ .

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Weak |

| Nitrile (C≡N) Stretch | 2230 - 2240 | Strong, Sharp |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

| C-F Stretches (asymmetric/symmetric) | 1100 - 1300 | Very Strong, Broad |

| Aryl-O Stretch | ~1250 | Strong |

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Principles: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a fragmentation pattern that serves as a molecular fingerprint.[17] A critical diagnostic feature for this compound is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in ion clusters where a peak (M) is accompanied by another peak of nearly equal intensity two mass units higher (M+2).

Predicted Fragmentation Pathways: The molecular weight of C₉H₅BrF₃NO is 264.04 g/mol . The molecular ion peak (M•⁺) will therefore appear as a pair of peaks at m/z 264 (containing ⁷⁹Br) and m/z 266 (containing ⁸¹Br) with approximately equal intensity.

Key fragmentation pathways include:

-

Loss of Bromine: Cleavage of the C-Br bond is a common pathway for aromatic bromides, leading to a fragment ion at m/z 185 . This fragment would not have the M/M+2 pattern.

-

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the cyanomethyl group can lead to the loss of a •CH₂CN radical, resulting in a bromo-trifluoromethoxy-phenyl cation at m/z 224/226 .

-

Loss of Trifluoromethoxy Group: While less common, fragmentation involving the -OCF₃ group could occur, potentially through the loss of a •CF₃ radical to give an ion at m/z 195/197 .[18][19]

Caption: Predicted major fragmentation pathways for 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile in EI-MS.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes |

| 264 / 266 | [C₉H₅BrF₃NO]⁺˙ | - | Molecular ion peak (M•⁺), characteristic 1:1 isotope pattern. |

| 224 / 226 | [C₈H₂BrF₃O]⁺ | •CH₂CN | Result of benzylic cleavage. |

| 185 | [C₉H₅F₃NO]⁺ | •Br | Loss of the bromine radical. |

| 195 / 197 | [C₈H₅BrO]⁺˙ | •CF₃ | Loss of the trifluoromethyl radical. |

Experimental Protocol (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

-

Gas Chromatography (GC): Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program to ensure separation from any impurities (e.g., start at 50°C, ramp to 280°C).

-

Mass Spectrometry (MS): The eluent from the GC is directed into the ion source of the mass spectrometer. Use a standard electron ionization energy of 70 eV. Acquire data over a scan range of m/z 40-400 to ensure detection of all relevant fragments.

Conclusion

The structural characterization of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile is unequivocally achievable through a combined spectroscopic approach. The ¹H and ¹³C NMR spectra will confirm the precise substitution pattern and connectivity of the atoms. The IR spectrum provides rapid confirmation of the key nitrile and trifluoromethoxy functional groups. Finally, mass spectrometry not only establishes the molecular weight but also provides definitive evidence for the presence of bromine through its distinct isotopic pattern. By following the predictive models and experimental protocols outlined in this guide, researchers can confidently verify the structure and purity of this valuable chemical intermediate, enabling its effective use in further scientific endeavors.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. reddit.com [reddit.com]

- 4. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. chem.washington.edu [chem.washington.edu]

- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 13. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benthamopen.com [benthamopen.com]

- 16. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

solubility of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile in organic solvents

An In-Depth Technical Guide to Determining the Solubility of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility

4-Bromo-2-(trifluoromethoxy)phenylacetonitrile is a substituted aromatic nitrile, a class of compounds frequently utilized as versatile building blocks in medicinal and agricultural chemistry.[1] The presence of a bromine atom, a trifluoromethoxy group, and a nitrile function imparts a unique electronic and steric profile, making it a valuable precursor for more complex molecular architectures. Understanding its solubility is not an academic exercise; it is a fundamental prerequisite for its effective application. Key processes dictated by solubility include:

-

Reaction Optimization: Ensuring the compound and other reactants are in the same phase is essential for efficient molecular collision and reaction.

-

Purification: Techniques like crystallization are entirely dependent on differential solubility in various solvent systems at different temperatures.

-

Formulation: For drug development, solubility in various excipients and biological fluids determines the potential for oral, parenteral, or topical delivery.

-

Analytical Method Development: Choosing the correct mobile phase in chromatographic techniques (e.g., HPLC) requires a clear understanding of the analyte's solubility.

This guide provides the necessary tools to build this understanding from the ground up.

Physicochemical Profile and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. A structural analysis of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile allows for an educated prediction of its solubility characteristics.

-

Molecular Structure: C₉H₅BrF₃NO

-

Key Functional Groups:

-

Phenyl Ring: A large, non-polar aromatic core that favors solubility in non-polar to moderately polar solvents.

-

Nitrile Group (-C≡N): A strongly polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor.[4] This feature suggests potential solubility in polar aprotic solvents.

-

Bromo Group (-Br): Contributes to the overall molecular weight and introduces a degree of polarity, though it is primarily a hydrophobic substituent.

-

Trifluoromethoxy Group (-OCF₃): This is a highly lipophilic and electron-withdrawing group. The fluorine atoms do not readily participate in hydrogen bonding. This group will generally decrease solubility in polar, protic solvents like water.

-

Predicted Solubility Behavior: Based on this analysis, 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile is expected to be a compound of low to moderate polarity. It will likely exhibit poor solubility in highly polar protic solvents (like water) and non-polar aliphatic solvents (like hexane). Its optimal solubility is anticipated in moderately polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) and chlorinated solvents (e.g., dichloromethane), where a balance of dipole-dipole interactions and van der Waals forces can be achieved.

Strategic Solvent Selection

A systematic approach to solvent selection is crucial. The chosen solvents should span a representative range of polarities and hydrogen bonding capabilities.

| Solvent Class | Example Solvents | Primary Intermolecular Forces | Expected Interaction with Solute |

| Non-Polar | Hexane, Toluene | London Dispersion Forces | Low solubility expected, driven by the phenyl ring. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF) | Dipole-Dipole, London Dispersion | Good to excellent solubility expected due to strong dipole interactions with the nitrile and ether groups. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Hydrogen Bonding, Dipole-Dipole | Moderate solubility expected. The nitrile can accept hydrogen bonds, but the bulky, hydrophobic trifluoromethoxy group will be a limiting factor. |

| Aqueous | Water | Hydrogen Bonding | Very low to negligible solubility expected.[5][6] |

Experimental Workflow for Solubility Determination

The following workflow provides a systematic path from initial screening to precise quantitative measurement.

Caption: Experimental workflow for determining solubility.

Experimental Protocols

Protocol 1: Rapid Qualitative & Semi-Quantitative Assessment

This method provides a rapid estimation of solubility, allowing for the efficient screening of solvents and categorization into "poor," "moderate," and "good" candidates for further quantitative analysis.[7]

Materials:

-

4-Bromo-2-(trifluoromethoxy)phenylacetonitrile

-

Set of selected organic solvents (e.g., Hexane, Toluene, DCM, EtOAc, Acetone, ACN, MeOH, IPA)

-

Calibrated analytical balance

-

Small vials (e.g., 2 mL glass vials) with caps

-

Vortex mixer

-

Graduated micropipettes

Procedure:

-

Preparation: Weigh approximately 10 mg of the compound into a tared glass vial. Record the exact mass.

-

Initial Solvent Addition: Add 0.1 mL (100 µL) of the first test solvent to the vial. This represents an initial concentration of ~100 mg/mL.

-

Agitation: Cap the vial securely and vortex for 60 seconds. Visually inspect for undissolved solid.

-

Incremental Addition: If solid remains, continue adding the solvent in 0.1 mL increments. After each addition, vortex for 60 seconds and perform a visual inspection.

-

Endpoint Determination: The endpoint is reached when all solid has completely dissolved. Record the total volume of solvent added.

-

Calculation: Calculate the approximate solubility. For example, if 10.2 mg of solid dissolved in a final volume of 0.5 mL, the semi-quantitative solubility is 20.4 mg/mL.

-

Classification:

-

High Solubility: > 50 mg/mL

-

Moderate Solubility: 10 - 50 mg/mL

-

Low Solubility: < 10 mg/mL

-

Insoluble: If the compound does not dissolve after adding 2.0 mL of solvent (< 5 mg/mL).

-

Protocol 2: Quantitative Determination via Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining thermodynamic equilibrium solubility.[8]

Materials:

-

4-Bromo-2-(trifluoromethoxy)phenylacetonitrile (excess amount)

-

Selected solvents (typically those identified as "moderate" or "good" in Protocol 1)

-

Scintillation vials or flasks with tight-sealing caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

-

Calibrated analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

Caption: Workflow for the Shake-Flask solubility method.

Detailed Steps:

-

Preparation: Add an excess amount of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile to a flask containing a known volume of the solvent. "Excess" means enough solid should remain undissolved at equilibrium to ensure the solution is saturated.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (24 to 72 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, let the flasks stand stationary at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling & Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter it through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Analysis: Prepare a calibration curve for the compound on your analytical instrument (e.g., HPLC-UV). Accurately dilute the filtered sample with the solvent to fall within the linear range of the calibration curve. Analyze the diluted sample to determine its concentration.

-

Calculation: Use the measured concentration and the dilution factor to calculate the concentration of the original, undiluted saturated solution. This value represents the equilibrium solubility.

Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Data Presentation

Quantitative results should be compiled into a clear, concise table. It is best practice to report the average of multiple determinations (n≥3) along with the standard deviation.

Table 1: Illustrative Solubility Data for 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L)¹ |

| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] |

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Water | Aqueous | [Experimental Value] | [Calculated Value] |

| ¹ Calculated using the Molecular Weight of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile. |

Conclusion

Determining the solubility profile of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile is a foundational step in its development pathway. While pre-existing data is scarce, a systematic and logical approach combining theoretical prediction with robust experimental methodology can yield a comprehensive and reliable dataset. By first predicting behavior based on molecular structure and then employing a two-tiered experimental approach—rapid screening followed by precise quantitative measurement—researchers can efficiently map the compound's behavior across a relevant spectrum of organic solvents. This knowledge is indispensable for guiding rational decisions in process chemistry, analytical development, and formulation science, ultimately accelerating the journey from discovery to application.

References

- 1. Buy 4-Bromo-3-(trifluoromethyl)phenylacetonitrile | 1159512-69-2 [smolecule.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. modychem.co [modychem.co]

- 5. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% | Fisher Scientific [fishersci.ca]

- 6. 474024-36-7 CAS MSDS (2-Bromo-4-(trifluoromethyl)phenylacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile

This guide provides a comprehensive safety overview for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, a compound of interest for researchers and professionals in drug development and chemical synthesis. Given the limited specific data on this exact molecule, this document synthesizes information from safety data sheets (SDS) of structurally analogous compounds to provide a robust and cautious framework for its handling. The core principle of this guide is to explain the causality behind safety protocols, ensuring a deep understanding of the risks and the rationale for mitigation strategies.

4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile belongs to the substituted phenylacetonitrile class of compounds. Its structure combines a brominated aromatic ring with a trifluoromethoxy group and a nitrile functional group. This combination dictates its reactivity and, critically, its toxicological profile. The nitrile (-C≡N) group is of primary concern, as many organic nitriles can cause adverse health effects, including irritation and toxicity through various exposure routes.[1][2]

Anticipated GHS Hazard Classification:

-

Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][5]

-

Respiratory Irritation: May cause respiratory irritation.[4][5]

The following diagram illustrates the relationship between the expected hazard pictograms and the necessary protective domains for handling this compound.

References

A Technical Guide to 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile for Advanced Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile, a specialized chemical intermediate. Designed for the discerning researcher, this document moves beyond a simple catalog listing to offer insights into its chemical properties, commercial availability, synthetic context, and potential applications, grounded in the established principles of medicinal and synthetic chemistry.

Strategic Importance in Chemical Synthesis

4-Bromo-2-(trifluoromethoxy)phenylacetonitrile (CAS No. 1427502-10-0) is a trifunctional aromatic building block of significant interest in discovery chemistry. Its structure incorporates three key functional groups, each conferring distinct reactivity and properties:

-

Aromatic Bromine: The carbon-bromine bond is a cornerstone of modern organic synthesis, serving as a versatile handle for a multitude of transformations.[1] It is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the strategic introduction of carbon, nitrogen, and oxygen-based substituents to build molecular complexity.[1] In drug design, the introduction of bromine can enhance therapeutic activity and favorably modulate a compound's metabolic profile.[2][3][4]

-

Trifluoromethoxy Group (-OCF₃): Often referred to as a "super-halogen" or "pseudo-halogen," the trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic.[5] Its incorporation into bioactive molecules can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability, thereby positively influencing pharmacokinetic properties.[5][6]

-

Phenylacetonitrile Core: This structural motif is a common precursor in the synthesis of numerous pharmaceuticals.[3][7] The nitrile group can be hydrolyzed to carboxylic acids, reduced to primary amines, or serve as a key component in the construction of various heterocyclic systems.

The specific ortho/para substitution pattern of these groups on the benzene ring creates a unique electronic and steric environment, offering a distinct building block for creating novel chemical entities.

Physicochemical Properties and Identification

A clear understanding of the compound's physical and chemical identity is paramount for its effective use. The key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1427502-10-0 | CymitQuimica[1], Fisher Scientific |

| Molecular Formula | C₉H₅BrF₃NO | CymitQuimica[1] |

| Molecular Weight | 280.04 g/mol | CymitQuimica[1], Fisher Scientific |

| Purity | Typically ≥97% | BLD Pharmatech |

| InChI Key | PFDJBEBMDQIREQ-UHFFFAOYSA-N | CymitQuimica[1] |

Note: Physical properties such as melting point, boiling point, and density are not consistently reported by suppliers and should be determined empirically upon receipt.

Workflow for Compound Verification

Upon acquiring the material, a rigorous verification process is essential to ensure identity and purity prior to use in sensitive applications.

Caption: A logical flow for the quality control of newly acquired chemical reagents.

Commercial Availability and Procurement

4-Bromo-2-(trifluoromethoxy)phenylacetonitrile is available through several specialized chemical suppliers, typically as a research-grade chemical. The following table summarizes known commercial sources.

| Supplier | Distributor/Brand | Notes |

| CymitQuimica | Fluorochem | Offers various pack sizes (1g, 5g, 10g). Intended for laboratory use only.[1] |

| Fisher Scientific | Chemscene | Available in research quantities (e.g., 1g). |

| BLD Pharmatech | BLD Pharmatech | Listed with a purity of 97% or higher. |

| Parchem | N/A | Lists the compound as available for supply. |

When selecting a supplier, researchers should consider not only price but also the availability of certificates of analysis (CoA), purity specifications, and typical lead times.

Synthetic Routes and Reactivity

While a specific, peer-reviewed synthesis for 4-Bromo-2-(trifluoromethoxy)phenylacetonitrile has not been published, its synthesis can be logically inferred from established methods for preparing substituted phenylacetonitriles. A plausible route involves the cyanation of a corresponding benzyl halide.

Representative Synthesis Protocol

Disclaimer: The following protocol is a representative example based on general chemical principles and has not been optimized for this specific compound. All reactions should be performed by trained personnel in a controlled laboratory setting.

Step 1: Halomethylation of 1-Bromo-3-(trifluoromethoxy)benzene. The starting material, 1-bromo-3-(trifluoromethoxy)benzene, would first undergo a bromomethylation or chloromethylation reaction to install the -CH₂X group. This is often achieved using reagents like HCHO/HBr.

Step 2: Nucleophilic Substitution with a Cyanide Source. The resulting 4-bromo-2-(trifluoromethoxy)benzyl bromide is then reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF to yield the final product via an Sₙ2 reaction.

Key Predicted Reactions

The molecule's utility stems from the selective reactivity of its functional groups.

Caption: Predicted reactivity of the key functional groups in the title compound.

Applications in Research and Drug Development

This molecule is best utilized as a versatile building block for constructing more complex target molecules. Its potential applications are primarily in the fields of medicinal chemistry and agrochemical research.

-

Scaffold Decoration: The primary utility is in lead optimization, where the core structure can be elaborated via reactions at the bromine and nitrile positions.

-

Fragment-Based Drug Discovery (FBDD): As a fragment, it combines several desirable features (aromatic core, halogen bond donor, lipophilic group) for screening against biological targets.

-

Probing Structure-Activity Relationships (SAR): The trifluoromethoxy group is an excellent bioisostere for other groups, allowing chemists to probe the effects of lipophilicity and electronics on biological activity.[6] The bromine atom's position allows for systematic exploration of a specific chemical vector space in SAR studies.[2]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for CAS 1427502-10-0 is not publicly available. However, based on the SDS for closely related isomers and analogs like 2-Bromo-5-(trifluoromethyl)phenylacetonitrile and 4-Bromo-2-(trifluoromethyl)phenylisothiocyanate, the following hazards should be assumed.[8][9]

-

Health Hazards:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or face shield, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8][9]

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store locked up, away from incompatible materials such as strong oxidizing agents.

-

Always consult the supplier-provided SDS upon receipt and follow all institutional safety protocols.

References

- 1. nbinno.com [nbinno.com]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile chemical hazards and handling

An In-depth Technical Guide: Chemical Hazards and Safe Handling of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical hazards, risk mitigation strategies, and handling protocols for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (CAS No. 1427502-10-0). As a substituted arylacetonitrile, this compound is a valuable building block in medicinal chemistry and agrochemical synthesis, often utilized for introducing a unique trifluoromethoxyphenyl moiety into target molecules.[1][2] However, its structural features—specifically the nitrile group and halogenation—necessitate a rigorous and informed approach to safety.

The protocols and insights herein are derived from established safety data for structurally analogous compounds, including various brominated and fluorinated phenylacetonitriles. The fundamental principles of handling toxic nitriles are universally applicable and form the basis of this guide.

Compound Profile and Physicochemical Properties

4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is an organic intermediate whose utility is derived from its reactive nitrile and functionalized aromatic ring.[1][2] These features allow for its participation in a variety of synthetic transformations. Understanding its physical properties is the first step in a sound risk assessment.

| Property | Value | Source |

| Chemical Name | 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile | - |

| CAS Number | 1427502-10-0 | [1] |

| Molecular Formula | C₉H₅BrF₃NO | [1] |

| Molecular Weight | 280.04 g/mol | [1] |

| Appearance | Likely a solid or liquid (Data for analogous compounds vary) | - |

| Solubility | Expected to be slightly soluble in water, soluble in organic solvents.[3] | - |

Hazard Identification and GHS Classification

Substituted phenylacetonitriles are classified as hazardous due to their potential for acute toxicity, irritation, and the inherent risks associated with the nitrile functional group.[4][5] The Globally Harmonized System (GHS) provides a universal framework for communicating these dangers.[6] Based on data from analogous compounds, 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile should be treated as a substance with the following GHS classifications.

Anticipated GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[7][8]

-

Acute Toxicity, Dermal (Category 3/4): Toxic or harmful in contact with skin.[7][8]

-

Acute Toxicity, Inhalation (Category 3/4): Toxic or harmful if inhaled.[7][8]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[9][10]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[9][10]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[3][9]

Caption: GHS Pictograms and associated hazard statements.

Toxicological Profile and Routes of Exposure

The primary toxicological concern with arylacetonitriles stems from the nitrile group (-C≡N). While the compound itself is toxic, there is also a metabolic risk. In vivo, nitriles can be metabolized to release cyanide ions, which inhibit cellular respiration, leading to internal asphyxiation.[5][11] The exposure symptoms are often delayed.[11]

-

Inhalation: Inhalation of vapors or aerosols can cause severe respiratory tract irritation.[5][9] Systemic absorption through the lungs can lead to symptoms paralleling cyanide poisoning, including headache, dizziness, nausea, and in severe cases, convulsions, loss of consciousness, and death.[11][12]

-

Skin Contact: The compound is readily absorbed through the skin, which can lead to systemic toxicity.[4][5] It is also classified as a skin irritant, causing redness, itching, and inflammation.[9] Prolonged contact can result in severe chemical burns.[5][13]

-

Eye Contact: Direct contact with the eyes will cause serious irritation and may result in severe eye damage.[5][9][13] Lachrymation (tearing) is an immediate symptom.[13]

-

Ingestion: Ingestion is highly toxic and can be fatal.[5] It may cause severe burns to the mouth and gastrointestinal tract.[5] Symptoms mirror those of inhalation exposure and require immediate medical intervention.[14]

Causality in Practice: Risk Assessment and Engineering Controls

A proactive approach to safety is paramount. The "why" behind each safety measure is as important as the measure itself.

-

The Fume Hood is Non-Negotiable: The high acute toxicity via inhalation dictates that this compound must always be handled within a certified chemical fume hood. This is not merely for odor control; it is a primary containment device to prevent systemic poisoning from unnoticed vapor or aerosol exposure.

-

Ventilation and Airflow: The fume hood's function is to maintain negative pressure, drawing contaminated air away from the user. Before starting work, it is crucial to verify the fume hood is functioning correctly (checking the airflow monitor). The sash should be kept as low as practicable.

-

Avoiding Aerosol Generation: The risk of inhalation increases dramatically when the material is aerosolized. Procedures such as sonication, vigorous mixing, or rapid solvent removal on a rotary evaporator should be conducted with care to prevent splashing and aerosol generation.

Standard Operating Procedure: Safe Handling and PPE

A self-validating protocol ensures safety at every stage. This workflow minimizes exposure and provides clear steps for the entire process.

Caption: Step-by-step workflow for safely handling toxic nitriles.

Personal Protective Equipment (PPE) Deep Dive:

-

Gloves: Standard nitrile gloves may not provide sufficient long-term protection. Double-gloving (wearing two pairs of nitrile gloves) or using a heavier-duty glove (e.g., neoprene) over a nitrile glove is strongly recommended. Gloves must be changed immediately if contamination is suspected.

-

Eye Protection: Chemical splash goggles are mandatory. Safety glasses do not provide adequate protection from splashes.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure clothing covers all exposed skin.

Storage and Stability

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] The storage area should be accessible only to authorized personnel.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13] Contact with acids can liberate highly toxic hydrogen cyanide gas.[5]

-

Stability: The compound is generally stable under recommended storage conditions.[9] Avoid exposure to excessive heat, as vapors can form explosive mixtures with air.

Emergency Procedures: A Validated Response

In an emergency, a clear, pre-planned response is essential.

Personal Exposure:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[13][14] Seek immediate medical attention and call a poison center.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.[14]

Spills and Leaks:

-

Evacuate: Evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[13] Do not let the product enter drains.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[13]

-

Decontaminate: Clean the spill area thoroughly.

Fire:

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or foam.[7]

-

Hazards: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[9][13] Firefighters must wear self-contained breathing apparatus (SCBA).[13]

Disposal Considerations

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste. Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

References

- 1. 4-Bromo-2-(Trifluoromethoxyphenyl)Acetonitirle [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% | Fisher Scientific [fishersci.ca]

- 4. lifechempharma.com [lifechempharma.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. ACETONITRILE [terpconnect.umd.edu]

- 12. nj.gov [nj.gov]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Unlocking the Potential of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile: A Technical Guide for Innovators in Drug Discovery and Materials Science

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemical research, driving innovation in both medicine and materials science. The subject of this guide, 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, is a molecule of significant interest, embodying the advantageous properties conferred by its constituent functional groups: a brominated aromatic ring, a trifluoromethoxy moiety, and a reactive nitrile group. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining promising research avenues for this compound. By synthesizing established chemical principles with forward-looking applications, this guide provides a roadmap for exploring its potential in medicinal chemistry, agrochemical development, and advanced materials science. Detailed experimental protocols, data interpretation frameworks, and in silico modeling strategies are presented to empower researchers to unlock the full potential of this versatile chemical entity.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The deliberate introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, all of which can lead to more potent and durable therapeutic agents. When combined with a brominated phenyl ring and a chemically versatile acetonitrile functional group, as in 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, a powerful synthon for novel chemical entities emerges.

This guide will explore the untapped potential of this molecule, presenting a series of well-defined research trajectories. We will delve into its synthetic accessibility, propose key areas for biological screening, and explore its utility as a monomer in the creation of high-performance polymers.

Synthetic Pathways and Characterization

A robust and scalable synthetic route is paramount for the extensive investigation of any new chemical entity. Based on established methodologies for analogous compounds, a plausible and efficient synthesis of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile can be achieved via the cyanation of the corresponding benzyl bromide.

Proposed Synthesis Protocol: Cyanation of 4-Bromo-2-(trifluoromethoxy)benzyl Bromide

This protocol is adapted from established procedures for the synthesis of phenylacetonitriles from benzyl bromides.

Materials:

-

4-Bromo-2-(trifluoromethoxy)benzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol

-

Water

-